Verapamil hydrochloride

Beschreibung

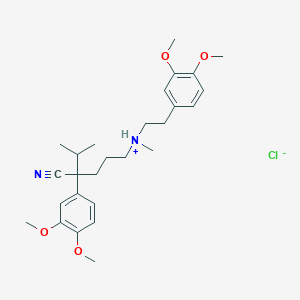

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034095 | |

| Record name | Verapamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-11-4 | |

| Record name | Verapamil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verapamil hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verapamil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Verapamil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Verapamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verapamil hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERAPAMIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3888OEY5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Clinical Research and Therapeutic Efficacy

Cardiovascular Applications

Verapamil (B1683045) hydrochloride is widely utilized for the management of several cardiovascular diseases, including angina pectoris, hypertension, and cardiac arrhythmias. clevelandclinic.org

Clinical trials have consistently demonstrated the efficacy of verapamil hydrochloride in managing different forms of angina. nih.govyoutube.com It is effective in treating chronic stable angina, vasospastic (Prinzmetal's variant) angina, and unstable angina. nih.govyoutube.comstatpearls.com

In patients with stable exertional angina, verapamil has been shown to significantly reduce the frequency of anginal attacks and the consumption of nitroglycerin. nih.gov Long-term studies, following patients for up to one year, have confirmed the sustained effectiveness of verapamil in reducing anginal episodes and improving exercise tolerance. nih.gov A study evaluating patients with effort-related angina found a sustained reduction in the frequency of attacks and nitroglycerin use over a 12-month period. nih.gov Furthermore, serial treadmill testing in these patients showed a consistent improvement in exercise duration throughout the year of treatment. nih.gov

For unstable angina at rest, verapamil has been shown to ameliorate symptoms effectively over the long term. nih.gov Controlled trials have established its role in Prinzmetal's variant angina and unstable angina. nih.gov Calcium channel blockers like verapamil may reduce the need for coronary artery bypass surgery for patients with refractory angina. nih.gov

A double-blind, randomized, crossover study involving 12 patients with chronic stable angina compared a sustained-release (SR) formulation of verapamil with the regular formulation and a placebo. nih.gov The results indicated that both verapamil formulations were effective in reducing anginal episodes and increasing exercise duration. nih.gov

Table 1: Efficacy of Verapamil in Stable Angina Pectoris

| Metric | Placebo | Verapamil (480 mg/day) | p-value | Source |

|---|---|---|---|---|

| Angina Attacks per Week | 5.6 ± 7.3 | 2.2 ± 3.0 | < 0.001 | nih.gov |

| Nitroglycerin Tablets per Week | 3.4 ± 4.9 | 1.2 ± 2.5 | < 0.05 | nih.gov |

| Exercise Duration (minutes) | 6.4 ± 2.1 | 7.5 ± 1.8 | < 0.001 | nih.gov |

| Weekly Anginal Episodes (SR Study) | 7.6 ± 10.0 | 3.1 ± 4.2 (Regular) | p=0.09 | nih.gov |

| Weekly Anginal Episodes (SR Study) | 6.4 ± 7.6 | 2.8 ± 4.8 (SR) | p=0.06 | nih.gov |

| Treadmill Time (seconds, SR Study) | 384 ± 144 | 468 ± 138 (Regular) | < 0.01 | nih.gov |

| Treadmill Time (seconds, SR Study) | 354 ± 102 | 462 ± 138 (SR) | < 0.01 | nih.gov |

This compound is an established therapeutic agent for the management of hypertension. clevelandclinic.orgmedlineplus.gov Its antihypertensive effect is achieved by relaxing blood vessels, which in turn reduces the workload on the heart. medlineplus.gov

A large, open multicenter trial involving 4,247 patients with mild, moderate, or severe hypertension studied the efficacy of a slow-release (SR) formulation of verapamil. nih.gov The study found that monotherapy with verapamil SR was highly effective in normalizing diastolic blood pressure. The reduction in blood pressure was more pronounced in patients with higher baseline values. nih.gov

Table 2: Normalization of Diastolic Blood Pressure (≤ 90 mm Hg) with Verapamil SR Monotherapy

| Severity of Hypertension | Percentage of Patients Normalized | Source |

|---|---|---|

| Mild | 90% | nih.gov |

| Moderate | 77% | nih.gov |

| Severe | 61% | nih.gov |

This compound is a cornerstone in the acute treatment of supraventricular tachyarrhythmias (SVTs), including atrial fibrillation and atrial flutter. nih.govstatpearls.comnih.gov Its primary electrophysiologic action is the depression of atrioventricular (AV) nodal conduction, which is key to its effectiveness in these conditions. nih.gov

Intravenous verapamil is particularly effective for promptly converting paroxysmal supraventricular tachycardia to sinus rhythm. nih.gov Studies have shown high success rates in terminating SVT episodes, including those associated with Wolff-Parkinson-White syndrome. nih.gov

In the management of atrial fibrillation and atrial flutter with a rapid ventricular response, intravenous verapamil has demonstrated significant efficacy in slowing the ventricular rate. nih.govnih.govresearchgate.net A double-blind, randomized study compared intravenous verapamil to saline and found that verapamil was significantly more effective at reducing the ventricular rate. nih.gov While conversion to sinus rhythm is less frequent than rate control, it can occur, particularly in patients with arrhythmias of shorter duration. nih.gov A sub-analysis of the RACE 4 study suggested that the use of verapamil in patients with newly diagnosed paroxysmal atrial fibrillation was associated with a lower probability of disease progression compared to beta-blockers or no rate control therapy. lahrs.org

Table 3: Efficacy of Intravenous Verapamil in Atrial Fibrillation and Flutter

| Endpoint | Saline | Verapamil | p-value | Source |

|---|---|---|---|---|

| Ventricular Rate Slowing (≥15%) in Atrial Fibrillation | 14% (2 of 14 patients) | 85% (17 of 20 patients) | < 0.001 | nih.gov |

| Conversion to Sinus Rhythm in Atrial Fibrillation | 0% (0 of 14 patients) | 15% (3 of 20 patients) | N/A | nih.gov |

| Ventricular Rate Slowing (≥15%) in Atrial Flutter | 0% (0 of 4 patients) | 100% (7 of 7 patients) | < 0.001 | nih.gov |

| Conversion to Sinus Rhythm in Atrial Flutter | 0% (0 of 4 patients) | 14% (1 of 7 patients) | N/A | nih.gov |

Verapamil is an important therapeutic option for symptomatic patients with hypertrophic cardiomyopathy (HCM), offering an alternative to beta-blocker therapy. nih.gov It has been found to be effective in both obstructive and non-obstructive forms of the disease. nih.gov

Clinical studies have shown that verapamil can lead to significant improvements in symptoms and exercise capacity. nih.gov A short-term, double-blind study demonstrated that verapamil improved exercise time by 26% compared with a placebo. nih.gov Intravenous administration of verapamil in a catheterization laboratory setting resulted in a significant decrease in the left ventricular (LV) outflow gradient in patients with obstructive HCM. nih.gov This reduction in obstruction is believed to be primarily due to an improvement in LV diastolic function. nih.gov A systematic review comparing metoprolol (B1676517) and verapamil noted that while metoprolol was effective in reducing the LVOT gradient, verapamil also showed a statistically significant increase in exercise capacity. nih.gov

Table 4: Hemodynamic and Functional Effects of Verapamil in Hypertrophic Cardiomyopathy

| Parameter | Baseline (Placebo/Pre-treatment) | Post-Verapamil | p-value | Source |

|---|---|---|---|---|

| LV Outflow Gradient (Basal, mm Hg) | 62 ± 34 | 29 ± 34 | < 0.05 | nih.gov |

| Exercise Time Improvement vs. Placebo | N/A | +26% ± 35% | < 0.005 | nih.gov |

Neurological Applications

Beyond its cardiovascular uses, verapamil has a significant, albeit off-label, role in neurology.

Verapamil is considered a first-line prophylactic treatment for both episodic and chronic cluster headaches. nih.govruh.nhs.uknih.gov Its use is supported by clinical evidence demonstrating its effectiveness in reducing the frequency of debilitating headache attacks. nih.govresearchgate.net

A double-blind, placebo-controlled trial studied the efficacy of verapamil in patients with episodic cluster headache. nih.govresearchgate.net The results showed that verapamil was superior to placebo in reducing the frequency of attacks and the consumption of abortive medications. nih.govresearchgate.net In this study, patients taking verapamil experienced a significant drop in the average number of attacks per day compared to the placebo group. nih.gov Observational studies have reported that individualized dose titration can lead to complete relief from headaches in a high percentage of patients with episodic cluster headache (94%) and a notable portion of those with the chronic form (55%). nih.gov

Table 5: Efficacy of Verapamil in Episodic Cluster Headache Prophylaxis (Placebo-Controlled Trial)

| Parameter | Placebo Group | Verapamil Group | p-value | Source |

|---|---|---|---|---|

| Mean Attacks per Day | 1.65 | 0.6 | < 0.001 | nih.gov |

| Reduction in Attack Frequency | N/A | Significant Reduction | N/A | researchgate.net |

| Reduction in Abortive Agent Consumption | N/A | Significant Reduction | N/A | researchgate.net |

Emerging Research in Neurodegenerative Diseases (e.g., Alzheimer's Disease, Epilepsy)

Verapamil is being investigated for its potential therapeutic role in several neurological disorders, including Alzheimer's disease and epilepsy. nih.gov Its wide therapeutic spectrum encompasses antihypertensive, anti-inflammatory, and antioxidative effects, along with the ability to regulate the blood-brain barrier and cellular calcium homeostasis, all of which may help delay the onset or ameliorate symptoms of neurodegenerative conditions. nih.govnih.gov In animal models of sporadic Alzheimer's disease, chronic verapamil treatment significantly improved memory and attenuated acetylcholinesterase (AChE) activity in the hippocampus and frontal cortex. nih.gov Research using MedWatch data, the FDA's Safety Information and Adverse Event Reporting Program, found that verapamil use was associated with a significantly reduced risk of Alzheimer's disease. researchgate.net

Alzheimer's disease is characterized by the accumulation of amyloid beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govnih.govnih.gov Research suggests verapamil can mitigate these pathological hallmarks. dntb.gov.ua Studies have shown that verapamil can ameliorate the neurotoxicity caused by Aβ. nih.gov In cell line models, it was found to restore the microtubule-binding activity of tau. nih.gov

A key mechanism involves the protein Thioredoxin Interacting Protein (TXNIP), which is upregulated in the hippocampus of Alzheimer's patients and promotes tau phosphorylation. nih.gov The Aβ peptide induces TXNIP overexpression, which in turn leads to oxidative stress and activation of p38 MAPK, promoting tau phosphorylation. nih.gov Verapamil has been shown to prevent this cascade. In 5xFAD mouse models of Alzheimer's, verapamil prevented TXNIP expression and the subsequent phosphorylation of both p38 MAPK and tau in the hippocampus. nih.gov Furthermore, in rat models where neurotoxicity was induced, verapamil treatment led to decreased levels of Aβ and phosphorylated tau. nih.govnih.govdntb.gov.ua

Lipopolysaccharide (LPS) is used to induce neuroinflammation in animal models, mimicking aspects of neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net LPS triggers an inflammatory response that contributes to the development of AD pathology by increasing the formation and decreasing the clearance of Aβ. nih.gov Studies using these models have demonstrated verapamil's neuroprotective effects. nih.govdntb.gov.ua

In rats with LPS-induced neurotoxicity, verapamil treatment resulted in enhanced cognitive functions, reduced brain architecture disruption, increased antioxidant capacity, and a decrease in DNA fragmentation. nih.govnih.govdntb.gov.ua The neuroprotective effects are attributed to verapamil's multifaceted mechanisms, including its anti-inflammatory and antioxidant properties. nih.govdntb.gov.ua Pretreatment with verapamil in mice led to significant enhancements in brain architecture and behavioral tests by exerting anti-inflammatory activity, blocking calcium, and regulating calcium-dependent genes. researchgate.net

Other Therapeutic Avenues

A significant area of emerging research is the use of verapamil to treat Type 1 Diabetes (T1D). frontiersin.org This research is based on verapamil's ability to protect pancreatic beta cells, the cells responsible for producing insulin (B600854), from destruction. frontiersin.orgbreakthrought1d.org.au The mechanism involves the reduction of thioredoxin-interacting protein (TXNIP) expression, a molecule implicated in beta-cell apoptosis (cell death). frontiersin.orgnih.gov

Multiple clinical trials have shown that oral verapamil, when added to a standard insulin regimen for patients newly diagnosed with T1D, helps to preserve beta-cell function. frontiersin.orgbreakthrought1d.orguab.edu A key measure of this function is the level of C-peptide, a byproduct of insulin production. breakthrought1d.org.au In a clinical trial with children and adolescents, C-peptide levels were 30% higher in the verapamil group compared to the placebo group after one year. nih.goviu.edubreakthrought1d.orgnews-medical.net Similarly, a trial in adults found that verapamil preserved beta-cell function, enabling patients to produce more of their own insulin and thus reducing their need for external insulin injections. breakthrought1d.orgyoutube.com Follow-up studies have shown these benefits, including evidence of beneficial immune modulation, can last for up to two years. uab.edu This approach represents a potential disease-modifying therapy that targets the underlying pathology of beta-cell loss in T1D. frontiersin.orgbreakthrought1d.org.au

| Study | Patient Population | Key Findings | Reference |

|---|---|---|---|

| CLVer Clinical Trial | Children and adolescents (ages 7-17) with newly diagnosed T1D. | Stimulated C-peptide levels were 30% higher in the verapamil group vs. placebo after 52 weeks. 95% of the verapamil group had a peak C-peptide level ≥0.2 pmol/mL vs. 71% in the placebo group. | nih.goviu.edunews-medical.netdiatribe.org |

| UAB Adult Clinical Trial | Adults with recent-onset T1D. | Verapamil enabled patients to produce higher levels of their own insulin, preserving beta-cell function and reducing the need for injected insulin. | breakthrought1d.orguab.edu |

| UAB Follow-up Study | Adults with T1D. | Beneficial effects, including reduced daily insulin requirements and evidence of beneficial immune modulation, were sustained for up to two years. | frontiersin.orguab.edu |

Verapamil has been studied for its ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov MDR is a major obstacle in chemotherapy and is often linked to the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.govnih.gov P-gp actively transports chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and effectiveness. nih.govnih.gov

Verapamil functions as an MDR modulator by inhibiting the transport function of P-gp. nih.govnih.govuni-muenchen.de By blocking these pumps, verapamil increases the intracellular accumulation of anticancer drugs, thereby enhancing their cytotoxic effects. nih.govmdpi.com In vitro studies on human leukemia cell lines showed that verapamil enhanced the effect of epirubicin (B1671505) by 10 to 19-fold in MDR-positive cells. nih.gov In pancreatic cancer models, verapamil not only inhibited P-gp transporters but also induced apoptosis in stem-like cancer cells. nih.gov Clinical studies have also shown promise. In a trial with patients having Stage IV breast cancer resistant to anthracycline treatment, adding verapamil to the chemotherapy regimen resulted in two complete and four partial remissions. nih.gov Similar synergistic effects have been observed in studies on renal cell carcinoma, where verapamil intensified the cytotoxicity of drugs like adriamycin, epirubicin, and vinblastine. nih.gov

| Cancer Type / Cell Line | Chemotherapy Agent(s) | Key Findings | Reference |

|---|---|---|---|

| Human Leukemia Cell Lines (CEM/VCR 1000) | Epirubicin | Verapamil enhanced the antiproliferative effect of epirubicin by 10 to 19-fold in resistant cells. | nih.gov |

| Stage IV Breast Cancer (Clinical Trial) | FEC (5-fluorouracil-epirubicin-cyclophosphamide) | Of 11 patients, there were 2 complete remissions and 4 partial remissions after verapamil pretreatment. | nih.gov |

| Pancreatic Carcinoma (L3.6pl, AsPC-1) | Gemcitabine | Verapamil inhibited P-gp transporters, induced apoptosis of stem-like side population cells, and significantly inhibited tumor growth in vivo. | nih.gov |

| Renal Cell Carcinoma (RCC) | Adriamycin, Epirubicin, Vinblastine, Carboplatin | Verapamil markedly intensified the cytotoxicity of various chemotherapeutic drugs in native and MDR sublines. | nih.gov |

Antiviral Activity (e.g., Influenza A, Ebolaviruses, SARS-CoV-2)

Research has explored the potential of this compound as a broad-spectrum antiviral agent, investigating its effects on various viruses by targeting cellular mechanisms essential for viral propagation.

Studies on Influenza Virus have shown that verapamil can effectively reduce both influenza A and B virus titers in cell cultures at non-toxic concentrations. longdom.orgresearchgate.net The mechanism of action does not appear to involve the inhibition of virus entry into the host cell. longdom.orglongdom.org Instead, research suggests that verapamil impairs the replication and transcription activity of the viral polymerase, leading to a decrease in viral RNA accumulation and subsequent reduction in viral protein production. longdom.orgresearchgate.netlongdom.org Furthermore, it has been observed to reduce the virus-induced activation of NF-κB, a cellular signaling pathway that the virus exploits. longdom.orglongdom.org An important finding is that this mechanism does not seem to induce the emergence of resistant influenza virus variants. longdom.orgresearchgate.net

Investigations into Respiratory Syncytial Virus (RSV) also indicate a potential therapeutic role for verapamil. In a study using a mouse model, treatment with verapamil led to a significant decrease in weight loss, higher survival rates, and reductions in viral load and lung tissue injury. researchgate.net The antiviral effect appears to be linked to the blockade of calcium channels, which reduces intracellular calcium levels and thereby impedes viral replication. researchgate.net

While detailed mechanistic studies are more extensive for influenza and RSV, the potential for verapamil and other compounds that target the host-cell SKI complex has been noted for its broad-spectrum possibilities. scitechdaily.com This protein complex is critical for the replication of RNA viruses, and disrupting it has been shown to inhibit not only coronaviruses and influenza viruses but also filoviruses, such as Ebolaviruses . scitechdaily.com This line of research points towards a host-centric strategy for developing antiviral drugs. scitechdaily.com

| Virus | Key Research Findings | References |

|---|---|---|

| Influenza A and B Viruses | Reduces viral titers by impairing viral polymerase activity and decreasing viral protein production. Does not appear to induce resistant variants. | longdom.org, researchgate.net, longdom.org |

| Respiratory Syncytial Virus (RSV) | Inhibits RSV infection by blocking calcium channels and reducing intracellular calcium levels, impeding viral replication. Showed improved survival rates and reduced lung injury in animal models. | researchgate.net |

| Ebolaviruses / SARS-CoV-2 (Coronaviruses) | Identified as a potential inhibitor of the host-cell SKI protein complex, which is crucial for the replication of various RNA viruses, including coronaviruses and filoviruses. | scitechdaily.com |

Plantar Fibromatosis (Topical Application Research)

This compound has been investigated as a non-invasive, topical treatment for plantar fibromatosis (Ledderhose disease), a condition characterized by the formation of benign fibrous nodules in the plantar fascia of the foot. lighthousefootandankle.combayviewrx.com These nodules, composed of excess collagen and fibrotic tissue, can cause significant pain and discomfort. farmingtoncompounding.com

The therapeutic rationale for using topical verapamil stems from its function as a calcium channel blocker. hmpgloballearningnetwork.com Research indicates that the cellular processes responsible for producing the primary components of these fibromas—such as collagen, fibronectin, and glycosaminoglycans—are calcium-dependent. farmingtoncompounding.com By inhibiting the influx of calcium into fibroblasts, verapamil is believed to disrupt the production and secretion of these extracellular matrix components. hmpgloballearningnetwork.combayviewrx.com

Furthermore, studies suggest that verapamil may modulate the fibrotic process in several ways:

It has been shown to increase the activity of collagenase, an enzyme that enhances the breakdown and remodeling of scar and fibrotic tissue. farmingtoncompounding.com

It may inhibit the proliferation of fibroblasts, the cells responsible for excessive collagen deposition. bayviewrx.com

By reducing collagen production, topical verapamil aims to halt the growth of the fibrous tissue and potentially reduce the size of the fibroma. lighthousefootandankle.com

Topical cream formulations allow for the direct application of verapamil to the affected area, localizing the treatment and targeting the fibroma while minimizing systemic exposure. bayviewrx.comfarmingtoncompounding.com This approach is considered a conservative management option, often used to soften the nodular mass and alleviate symptoms. hmpgloballearningnetwork.com

| Mechanism of Action | Therapeutic Effect in Plantar Fibromatosis Research | References |

|---|---|---|

| Calcium Channel Blockade | Inhibits the calcium-dependent synthesis and secretion of collagen, fibronectin, and glycosaminoglycans by fibroblasts. | farmingtoncompounding.com, hmpgloballearningnetwork.com |

| Enzyme Activity Modulation | Increases the activity of collagenase, promoting the breakdown of excess fibrous tissue. | farmingtoncompounding.com |

| Antiproliferative Effect | May reduce the proliferation of fibroblasts, key cells in the formation of fibromas. | bayviewrx.com |

Dravet Syndrome Research

This compound has been the subject of clinical research as a potential adjunctive therapy for Dravet syndrome, a severe and often drug-resistant form of pediatric epilepsy. clinicaltrials.govnih.gov This devastating disorder is frequently linked to mutations in the SCN1A gene, which affects sodium channel function in the brain. hkjpaed.org

Pilot studies have explored the efficacy of adding verapamil to existing anti-seizure medication regimens. In one such study involving six patients with Dravet syndrome and pathogenic SCN1A mutations, five exhibited a decrease in seizure frequency after three months of add-on verapamil therapy. hkjpaed.org Additionally, two of the patients showed cognitive progress. hkjpaed.org Another report on seven children with drug-resistant epilepsy, including several with genetically confirmed Dravet syndrome, found that these patients showed a partial response (50-99% reduction) for all seizure types with the addition of verapamil. nih.gov

The proposed mechanism for verapamil's effect in Dravet syndrome may extend beyond its primary role as a calcium channel blocker. Research suggests it may help modulate autonomic nervous system dysfunction, which is often abnormal in children with this condition. clinicaltrials.gov Verapamil has been shown to alter the balance between sympathetic and parasympathetic tone, which could play a role in stabilizing seizure thresholds. clinicaltrials.gov A Phase 2 clinical trial has been completed to further assess the efficacy of verapamil in improving seizure control and symptoms of dysautonomia in children and young adults with Dravet syndrome. clinicaltrials.govdrugbank.com

| Study Type | Key Findings in Dravet Syndrome Research | References |

|---|---|---|

| Pilot Study (6 patients) | 5 of 6 patients showed decreased seizure frequency. 2 patients exhibited cognitive progress. | hkjpaed.org |

| Pilot Study (7 children) | Patients with genetically determined Dravet syndrome showed a partial response (50-99% reduction) in all seizure types. | nih.gov |

| Phase 2 Clinical Trial (Completed) | Assessed verapamil's ability to improve seizure control and dysautonomia symptoms as an open-label adjunctive therapy. | clinicaltrials.gov, drugbank.com |

Marfan Syndrome Research

This compound has been evaluated in clinical trials for its potential therapeutic role in Marfan syndrome, a genetic disorder of the connective tissue. drugbank.comnibn.go.jp A primary concern in Marfan syndrome is progressive aortic root dilation, which increases the risk of a life-threatening aortic dissection. nih.govclinicaltrials.gov Medical therapy has traditionally focused on reducing hemodynamic stress on the aorta. nih.gov

A completed Phase 4 clinical trial investigated the effects of verapamil in comparison to other medical therapies, such as the beta-blocker atenolol (B1665814) and the ACE inhibitor perindopril (B612348), on hemodynamic and vascular function in patients with Marfan syndrome. drugbank.comnibn.go.jp The goal of such therapies is to slow the rate of aortic enlargement. nih.govclinicaltrials.gov

However, the role of calcium channel blockers like verapamil in Marfan syndrome is a subject of debate. Some preclinical research in mouse models of Marfan syndrome suggested that treatment with calcium channel blockers resulted in increased rates of aortic aneurysm development and rupture. nih.gov Retrospective analyses of clinical data have also pointed to a potential concern, indicating that patients with Marfan syndrome who received calcium channel blockers were more likely to experience acute aortic dissection or require aortic surgery compared to those on beta-blocker therapy. nih.gov Given these findings, some researchers suggest that due to a lack of solid evidence for efficacy and the potential for detrimental effects, calcium channel blockers should be avoided in patients with Marfan syndrome. nih.gov

| Research Focus | Key Findings and Considerations in Marfan Syndrome | References |

|---|---|---|

| Aortic Dilation | A Phase 4 trial compared verapamil to atenolol and perindopril for effects on vascular function. | drugbank.com, nibn.go.jp |

| Preclinical & Retrospective Data | Some studies in animal models and retrospective clinical analyses have suggested potential detrimental effects, including increased rates of aortic aneurysm and dissection with calcium channel blocker use. | nih.gov |

| Clinical Recommendation | Some experts recommend avoiding calcium channel blockers in Marfan syndrome due to a lack of clear evidence of benefit and potential risks. | nih.gov |

Wound Healing and Scar Formation

This compound is being actively researched for its role in modulating wound healing and preventing the formation of pathological scars, such as keloids and hypertrophic scars. tandfonline.comnih.gov These scars result from abnormal fibroblast proliferation and excessive deposition of extracellular matrix components like collagen. tandfonline.com

The therapeutic effect of verapamil in this context is attributed to its ability to:

Inhibit Fibroblast Proliferation: By blocking calcium channels, verapamil interferes with cellular processes that drive the excessive growth of fibroblasts. researchgate.net

Reduce Extracellular Matrix Production: It has been shown to decrease the production of collagen and other matrix components, which form the bulk of scar tissue. researchgate.net

Modulate Growth Factors: Research indicates verapamil can inhibit the production of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) in keloid fibroblast cultures. tandfonline.com

Induce Apoptosis: Verapamil may induce programmed cell death (apoptosis) in fibroblasts and lead to changes in cell conformation. tandfonline.com

In a study on burn wound healing in an animal model, nanofibrous mats loaded with this compound demonstrated enhanced wound healing. nih.gov Wounds treated with the verapamil-loaded mats showed rapid and complete healing, and notably, no scars were observed. nih.gov In contrast, control groups showed significantly slower healing. nih.gov Other experimental studies have used daily applications of verapamil-containing cream on simulated skin scars, with treatment efficacy checked over a period of 60 days. doaj.org

Meta-analyses comparing verapamil injections to conventional corticosteroid injections for keloid and hypertrophic scar treatment found no statistically significant difference in therapeutic effect. tandfonline.comnih.gov However, the verapamil treatment group exhibited fewer adverse reactions. tandfonline.com This suggests that verapamil could be a viable alternative modality in the prevention and treatment of keloid and hypertrophic scars. tandfonline.comnih.gov

| Application | Mechanism/Finding | References |

|---|---|---|

| Keloid & Hypertrophic Scars | Inhibits fibroblast proliferation, reduces production of extracellular matrix (collagen), and induces apoptosis. Efficacy is comparable to corticosteroids but with fewer adverse effects. | tandfonline.com, researchgate.net, nih.gov |

| Burn Wound Healing | In animal models, verapamil-loaded nanofibrous mats promoted rapid and complete wound healing without scar formation. | nih.gov |

| General Scar Modulation | Used to avoid the development of pathological scars post-surgery by modulating the wound healing process. | doaj.org, tandfonline.com |

Pharmacokinetic and Pharmacodynamic Research Methodologies

Absorption and Bioavailability Studies

While over 90% of an orally administered dose of verapamil (B1683045) is absorbed, its journey through the body is immediately met by significant metabolic hurdles. drugbank.comfda.gov The bioavailability of verapamil is substantially reduced, ranging from only 20% to 35%, due to extensive first-pass metabolism in the liver. drugbank.comfda.gov

Peak plasma concentrations for immediate-release formulations are typically observed between one to two hours after administration. drugbank.compharmacompass.com In contrast, sustained-release formulations are designed to prolong drug release, with peak plasma concentrations occurring between 6 and 11 hours. drugbank.compharmacompass.com The development of gastroretentive drug delivery systems, such as solid foam capsules, has been explored to potentially enhance the bioavailability of verapamil by localizing its release in the stomach. nih.gov

Impact of Formulation and Administration Methods (e.g., Simple Suspension, Crushing, Sublingual)

The method of administration and the formulation of verapamil hydrochloride play a crucial role in its pharmacokinetic profile. Studies comparing different administration techniques have revealed significant variations in drug release and absorption.

For individuals with difficulty swallowing, methods such as administering a simple suspension (dissolving a tablet in warm water) or crushing the tablet are common. nih.gov Research has shown that drug release from a crushed tablet begins earlier than from a simple suspension or an intact tablet. nih.gov Pharmacokinetic studies in healthy adult males demonstrated that the area under the curve (AUC) for verapamil over a 24-hour period was 1.7 times greater when administered as a crushed tablet and 1.3 times greater as a simple suspension compared to an intact tablet. nih.gov

Different formulations also exhibit distinct pharmacokinetic properties. Sustained-release (SR) formulations, for example, show a reduced maximum concentration (Cmax) and a prolonged time to reach maximum concentration (tmax) compared to conventional tablets. nih.govnih.gov The bioavailability of SR formulations, as measured by AUC, has been found to be similar to immediate-release versions after multiple doses. fda.govnih.gov

| Administration Method | Relative Area Under the Curve (AUC) vs. Intact Tablet | Key Findings |

| Crushed Tablet | 1.7 times greater | Earlier onset of drug release. nih.gov |

| Simple Suspension | 1.3 times greater | Earlier drug release than intact tablet. nih.gov |

| Sublingual (Crushed) | Significantly greater | Higher peak plasma concentration and faster absorption rate. nih.govnih.gov |

| Sustained-Release | Similar to immediate-release | Reduced Cmax and prolonged Tmax. nih.govnih.gov |

First-Pass Metabolism Effects

The first-pass metabolism of verapamil is also stereoselective, meaning it affects the two enantiomers of the drug differently. nih.govnih.gov This stereoselectivity in both the small intestine and the liver ultimately determines the total bioavailability of each enantiomer. nih.gov

Distribution and Metabolism

Stereoselective Metabolism of Enantiomers

The metabolism of verapamil is highly stereoselective, a phenomenon that begins during first-pass metabolism. nih.govnih.gov The S-enantiomer is cleared more rapidly and extensively than the R-enantiomer by the liver. drugbank.compharmgkb.org Consequently, the bioavailability of the (+)-verapamil (R-enantiomer) is approximately 2.5 times greater than that of the (-)-verapamil (B1219952) (S-enantiomer), at 50% and 20% respectively. nih.gov

This stereoselectivity is also evident in the metabolic pathways. For example, when R-verapamil is the substrate for the enzyme CYP3A4, the primary metabolite formed is D-617. clinpgx.org Conversely, when S-verapamil is the substrate for the same enzyme, the main product is norverapamil (B1221204). clinpgx.org The enzyme CYP3A5, however, appears to metabolize both R- and S-verapamil to norverapamil at similar rates. clinpgx.org Studies in rats have shown that while the hepatic bioavailability of R-verapamil is higher than S-verapamil, the intestinal bioavailability of R-verapamil is lower. nih.gov

| Enantiomer | Oral Bioavailability | Key Metabolic Characteristics |

| R-(+)-Verapamil | ~50% | Slower clearance; preferentially metabolized to D-617 by CYP3A4. nih.govclinpgx.org |

| S-(-)-Verapamil | ~20% | Faster clearance; preferentially metabolized to norverapamil by CYP3A4. drugbank.comnih.govclinpgx.org |

Cytochrome P450 Enzyme System Involvement (e.g., CYP3A4, CYP1A2, CYP2C8, CYP2C9, CYP2C18)

The extensive biotransformation of verapamil is mediated by the cytochrome P450 (CYP) enzyme system, with several isoforms playing distinct roles. nih.govresearchgate.net The main metabolic reactions are N-dealkylation, N-demethylation, and O-demethylation. pharmgkb.org

CYP3A5 also plays a predominant role, alongside CYP3A4 and CYP2C8, in the metabolism of both R- and S-verapamil and their norverapamil metabolites. nih.gov

CYP2C Subfamily enzymes, including CYP2C8, CYP2C9, and CYP2C18, are principally involved in the O-demethylation of verapamil. nih.govnih.gov CYP2C8, in particular, metabolizes both enantiomers of verapamil to D-617 and norverapamil. nih.gov It is also highly active in the further metabolism of norverapamil. nih.gov

CYP1A2 has been implicated in the N-dealkylation of verapamil, although its role may be minor compared to the CYP3A subfamily. pharmgkb.orgclinpgx.orgnih.gov

| CYP Isoform | Primary Metabolic Pathway | Substrate Enantiomer Preference |

| CYP3A4 | N-demethylation, N-dealkylation | S-verapamil for norverapamil formation; R-verapamil for D-617 formation. clinpgx.org |

| CYP3A5 | N-demethylation, N-dealkylation | Metabolizes R- and S-verapamil equally to norverapamil. clinpgx.orgnih.gov |

| CYP2C8 | O-demethylation, N-dealkylation, Metabolism of norverapamil | Preference for S-enantiomer metabolism. nih.govnih.gov |

| CYP2C9 | O-demethylation | Involved in the formation of D-702 and D-703. nih.gov |

| CYP2C18 | O-demethylation | Involved in the formation of D-702 and D-703. nih.gov |

| CYP1A2 | N-dealkylation | Considered to have a minor role. pharmgkb.orgclinpgx.org |

Metabolite Characterization and Activity (e.g., Norverapamil)

Verapamil is metabolized into at least twelve different metabolites, which are primarily excreted in the urine. fda.gov Of these, norverapamil is the most significant. fda.gov

Other metabolites, such as D-617 , are formed via N-dealkylation by CYP3A4, CYP3A5, and CYP2C8. pharmgkb.orgnih.gov Metabolites like D-617 and D-620 have been identified as substrates for P-glycoprotein, a transporter protein, whereas norverapamil acts as an inhibitor of P-glycoprotein function. nih.gov

Elimination Pathways

This compound is eliminated from the body primarily through extensive metabolism in the liver, followed by the excretion of its metabolites. nih.govwikipedia.org Following oral administration, the drug undergoes significant first-pass metabolism, which accounts for its low systemic bioavailability of 20% to 35%. wikipedia.orglitfl.com The S-enantiomer of verapamil is cleared more rapidly than the R-enantiomer during this initial pass through the liver. pharmgkb.org

The metabolic process involves several key reactions, including N-dealkylation, N-demethylation, and O-demethylation, leading to the formation of at least twelve different metabolites. drugbank.comdrugs.com These reactions are predominantly carried out by the cytochrome P450 (CYP) enzyme system. youtube.com The primary enzymes involved in verapamil metabolism are CYP3A4, CYP3A5, and CYP2C8. pharmgkb.orgclinpgx.org

One of the principal metabolites is norverapamil, formed through N-demethylation by CYP3A4, CYP3A5, and CYP2C8. drugbank.comclinpgx.org Norverapamil is pharmacologically active, possessing approximately 20% of the cardiovascular activity of the parent compound, and its plasma concentrations can be similar to those of verapamil at steady state. drugbank.comdrugs.com Another major metabolite, D-617, is formed via N-dealkylation, a reaction also catalyzed by CYP3A4, CYP3A5, and CYP2C8. clinpgx.org

The elimination of these metabolites occurs through both renal and fecal routes. Approximately 70% of an administered dose is excreted as metabolites in the urine, while 16% or more is eliminated in the feces within five days. drugbank.comdrugs.com Only a small fraction, about 3% to 4%, of the drug is excreted unchanged in the urine. drugbank.comdrugs.com

The elimination half-life of verapamil after a single oral dose ranges from 2.8 to 7.4 hours. drugbank.com However, with repeated dosing, the half-life increases, ranging from 4.5 to 12.0 hours, which is attributed to the saturation of hepatic metabolic pathways. nih.govfda.gov

Factors Influencing Pharmacokinetics

The pharmacokinetic profile of this compound can be significantly altered by several patient-specific factors, including age, gender, organ function, and co-administration of other substances.

Age has a discernible impact on the pharmacokinetics of verapamil. Studies have shown that in elderly individuals (65 to 80 years), the mean peak plasma concentrations (Cmax), minimum plasma concentrations (Cmin), and area under the curve (AUC) for both R- and S-verapamil are 1.2 to 2.2 times greater than those in younger subjects (19 to 43 years). nih.gov The elimination half-life is also prolonged in the elderly, with mean values of approximately 20 hours compared to about 13 hours in younger individuals. fda.govnih.gov This is primarily due to a decrease in total verapamil clearance in older patients. nih.govacpjournals.org

Gender also influences verapamil's pharmacokinetic parameters. In both young and elderly populations, the mean plasma concentrations of each verapamil enantiomer have been observed to be higher in women than in men at all time points during treatment. nih.gov One study investigating single oral doses found that the elimination half-life and mean residence time of verapamil were significantly shorter in women compared to men. nih.gov The ratio of norverapamil to verapamil AUC was also significantly higher in women, suggesting a faster elimination rate of the parent drug. nih.gov This difference may be attributable to higher activity of the CYP3A4 enzyme or lower activity of P-glycoprotein in women. nih.gov

| Parameter | Young Subjects (19-43 years) | Elderly Subjects (65-80 years) | Gender Differences (General Observation) |

|---|---|---|---|

| Mean Cmax, Cmin, AUC | Baseline | 1.2 to 2.2 times higher than young subjects nih.gov | Mean plasma concentrations higher in women than men nih.gov |

| Mean Elimination Half-life (Verapamil) | ~13 hours nih.gov | ~20 hours nih.gov | |

| Elimination Rate | - | - | Faster in women than men nih.gov |

Given that verapamil is extensively metabolized in the liver, hepatic impairment has a profound effect on its pharmacokinetics. nih.govdrugs.com In patients with severe liver dysfunction, such as cirrhosis, the elimination half-life of verapamil is significantly prolonged, reaching 14 to 16 hours. drugs.comfda.gov This is accompanied by a reduction in plasma clearance to about 30% of that in individuals with normal liver function and an increase in the volume of distribution. drugs.comfda.gov Studies in patients with cirrhosis have shown that the hepatic clearance of verapamil is decreased by approximately 50%, a change attributed to an impaired intrinsic capacity of the liver to remove the drug rather than a decrease in liver blood flow. nih.gov

In contrast to hepatic impairment, renal failure does not appear to significantly alter the pharmacokinetics of verapamil or its active metabolite, norverapamil. nih.govnih.gov Studies in patients with end-stage renal disease, including those on hemodialysis, have shown that the plasma concentrations, terminal elimination half-life, and total plasma clearance of verapamil are similar to those in subjects with normal renal function after both intravenous and oral administration. nih.govnih.gov Verapamil is not removed by hemodialysis. drugs.com Therefore, significant dosage adjustments are generally not considered necessary for patients with impaired renal function based on pharmacokinetic data alone, though cautious administration is still advised. drugs.comnih.gov

| Condition | Effect on Elimination Half-life | Effect on Plasma Clearance | Clinical Consideration |

|---|---|---|---|

| Severe Hepatic Impairment | Prolonged to 14-16 hours drugs.comfda.gov | Reduced to ~30% of normal drugs.comfda.gov | Significant dose reduction required drugs.comfda.gov |

| End-Stage Renal Disease | No significant change nih.govnih.gov | No significant change nih.govnih.gov | Dosage adjustment generally not necessary nih.gov |

The metabolism of verapamil is heavily dependent on cytochrome P450 enzymes, particularly CYP3A4. pharmgkb.org Genetic polymorphisms in the genes encoding these enzymes can lead to interindividual variability in drug metabolism and response. While specific studies on genetic predisposition are extensive, the known involvement of these polymorphic enzymes implies a potential for genetically determined differences in verapamil pharmacokinetics.

Exposure to concomitant xenobiotics, which include other drugs, can significantly alter verapamil's pharmacokinetic profile through drug-drug interactions. mdpi.com These interactions often occur at the level of the CYP enzymes. For instance, co-administration of verapamil with potent inhibitors of CYP3A4 can lead to increased plasma concentrations of verapamil, as its metabolism is inhibited. nih.gov Conversely, inducers of CYP3A4, such as rifampicin, can decrease verapamil's plasma levels and therapeutic effect. mdpi.com Verapamil itself is an inhibitor of CYP3A4 and P-glycoprotein, a drug transporter. mdpi.com This can lead to increased plasma concentrations of other drugs that are substrates for this enzyme or transporter, such as digoxin (B3395198). mdpi.com The interaction with beta-adrenoceptor blockers like atenolol (B1665814), metoprolol (B1676517), and propranolol (B1214883) has been studied, with findings showing that the pharmacokinetics of verapamil and norverapamil were not influenced by one week of co-administration. nih.gov

Pharmacodynamic Markers and Measurement

The pharmacodynamic effects of this compound are directly related to its mechanism of action as a calcium channel blocker. Key markers are used to quantify its therapeutic and physiological effects on the cardiovascular system.

A primary pharmacodynamic marker for verapamil is the prolongation of the PR interval on an electrocardiogram (ECG). fda.gov The PR interval represents the time from the onset of atrial depolarization to the onset of ventricular depolarization and reflects conduction through the atrioventricular (AV) node. fda.gov Verapamil slows conduction through the AV node by blocking L-type calcium channels, which results in a dose-dependent prolongation of the PR interval. fda.govnih.gov

The relationship between verapamil plasma concentration and PR interval prolongation has been established, although it can be complex and subject to inter-individual variability. nih.govfda.gov In early dose titration, a correlation exists, but this relationship may diminish with chronic administration. fda.gov Studies have shown that after single oral doses of R-verapamil, significant prolongations in the PR interval occur, peaking at 1-2 hours, which coincides with peak plasma drug concentrations. nih.gov However, the sensitivity to this effect can be influenced by age. For instance, one study found that the sensitivity to verapamil-induced PR interval prolongation was less in very elderly patients compared to younger individuals. nih.govacpjournals.org Despite this, monitoring the PR interval remains a crucial method for assessing the pharmacodynamic effect of verapamil. fda.gov

Cardiac Contraction Rate Monitoring

Methodologies for monitoring the effect of this compound on cardiac contraction rate involve both in vitro and ex vivo experimental models. These approaches allow for precise measurement of changes in both the rate (chronotropy) and force (inotropy) of cardiomyocyte contractions.

A prominent in vitro research methodology utilizes "heart-on-a-chip" platforms. researchgate.netresearchgate.net These systems employ microfluidic chips with cultured cardiomyocytes, often neonatal rat ventricular myocytes (NRVM), to simulate cardiac tissue. researchgate.net The contraction force and beat rate are measured using integrated sensors, such as piezoresistive cantilevers or highly sensitive crack sensors. researchgate.netresearchgate.net In this setup, the physical displacement caused by the contracting cells is recorded in real-time. This allows researchers to observe the immediate and dose-dependent effects of compounds like verapamil. For instance, studies have shown that as the concentration of verapamil increases, the displacement generated by the cardiomyocytes, the relative contraction force, and the beating rate all gradually decrease. researchgate.net

Another established research model is the isolated perfused heart, often from rats. nih.gov In this ex vivo setup, the heart is removed and maintained in a functional state by perfusing it with a nutrient solution. The effects of verapamil on myocardial isometric force of contraction are then studied. nih.gov

Research Findings

Research using these methodologies has provided detailed insights into verapamil's effects. In heart-on-a-chip systems, a sudden change in contraction force was noted at a verapamil concentration of approximately 1 µM. researchgate.net Studies have quantified the negative inotropic (force) and chronotropic (rate) responses, establishing IC50 values—the concentration at which the drug exerts half of its maximal effect. For the negative inotropic response, the IC50 was found to be 3.44 x 10⁻⁸ M, while for the negative chronotropic effect, the IC50 was 9.94 x 10⁻⁷ M. researchgate.net

Time-course studies on these platforms have demonstrated that cardiomyocytes treated with 1 µM verapamil experienced a decrease in beating rate of about 50% (from 1 Hz to 0.5 Hz) after 40 minutes of treatment. researchgate.net The relative contraction force decreased by approximately 46% after 50 minutes of drug exposure. researchgate.net

In studies with isolated perfused rat hearts, perfusion with verapamil at a concentration of 5.98 x 10⁻⁸ M resulted in an approximate 50% reduction in the force of contraction within 4 to 5 minutes. nih.gov Interestingly, this study also noted that in hearts perfused continuously for 60 minutes, the force of contraction returned to normal levels within 20 minutes of the initial administration. nih.gov

Table 1: Effect of Verapamil on Cardiomyocyte Contraction

| Parameter | Methodology | Verapamil Concentration | Observed Effect | Source |

|---|---|---|---|---|

| Negative Inotropic Response (Force) | Heart-on-a-chip (NRVM) | IC50: 3.44 x 10⁻⁸ M | Concentration for 50% inhibition of contraction force. | researchgate.net |

| Negative Chronotropic Response (Rate) | Heart-on-a-chip (NRVM) | IC50: 9.94 x 10⁻⁷ M | Concentration for 50% inhibition of beat rate. | researchgate.net |

| Contraction Force | Isolated Perfused Rat Heart | 5.98 x 10⁻⁸ M | ~50% reduction in isometric force within 4-5 minutes. | nih.gov |

| Beating Rate | Heart-on-a-chip | 1 µM | ~50% decrease after 40 minutes of treatment. | researchgate.net |

Blood Pressure Response Monitoring

A primary methodology for evaluating the antihypertensive effects of this compound in clinical research is 24-hour ambulatory blood pressure monitoring (ABPM). nih.govplos.org This technique involves patients wearing a portable device that automatically measures and records blood pressure at regular intervals over a 24-hour period, typically during both awake and sleep hours. nih.gov ABPM is considered a robust method as it provides a more comprehensive view of blood pressure control compared to single, office-based measurements. plos.org

In research studies, ABPM is often used in a pre-specified subgroup of a larger clinical trial population. plos.org Patients undergo monitoring at a baseline point before treatment and again after a specified period of treatment with verapamil. plos.org This allows for a direct comparison and quantification of the drug's effect on hourly systolic and diastolic blood pressure (SBP and DBP). plos.org

Research Findings

Studies utilizing ABPM have demonstrated the efficacy of verapamil in controlling blood pressure over a 24-hour period. In a study evaluating regular and slow-release (SR) verapamil formulations in patients with mild to moderate hypertension, both formulations effectively lowered blood pressure. nih.gov The mean 24-hour SBP and DBP were 133 +/- 20 mmHg and 89 +/- 13 mmHg, respectively, on regular verapamil, and 131 +/- 22 mmHg and 87 +/- 12 mmHg on the sustained-release formulation. nih.gov There were no statistically significant differences noted between the two formulations. nih.gov

Another large-scale study, the INternational VErapamil SR-Trandolapril STudy (INVEST), included a substudy with 117 patients who underwent ABPM at baseline and after one year of treatment. plos.org The results showed that a verapamil SR-based treatment strategy significantly decreased both hourly SBP and DBP compared to baseline (P<0.0001). plos.org This decrease was persistent throughout the 24-hour monitoring period. plos.org

Table 2: 24-Hour Ambulatory Blood Pressure Monitoring with Verapamil

| Verapamil Formulation | Parameter | Measurement Period | Blood Pressure Reading (mmHg) | Source |

|---|---|---|---|---|

| Regular Verapamil | Mean SBP / DBP | Awake Hours | 139 ± 18 / 92 ± 11 | nih.gov |

| Regular Verapamil | Mean SBP / DBP | Sleep Hours | 124 ± 20 / 84 ± 13 | nih.gov |

| Regular Verapamil | Mean SBP / DBP | 24-Hour | 133 ± 20 / 89 ± 13 | nih.gov |

| Sustained-Release (SR) Verapamil | Mean SBP / DBP | Awake Hours | 138 ± 21 / 92 ± 10 | nih.gov |

| Sustained-Release (SR) Verapamil | Mean SBP / DBP | Sleep Hours | 122 ± 22 / 80 ± 10 | nih.gov |

| Sustained-Release (SR) Verapamil | Mean SBP / DBP | 24-Hour | 131 ± 22 / 87 ± 12 | nih.gov |

| Sustained-Release (SR) Verapamil | Hourly SBP & DBP | After 1 Year | Significant decrease vs. baseline (P<0.0001) | plos.org |

Drug Interactions and Polypharmacotherapy

Interactions with Cardiovascular Medications

The co-administration of verapamil (B1683045) with other cardiovascular drugs necessitates careful consideration due to the potential for synergistic or antagonistic effects.

The concurrent use of verapamil and beta-adrenergic blocking agents (beta-blockers) can lead to significant adverse cardiovascular events. nih.gov Both drug classes exert negative chronotropic (slowing heart rate) and inotropic (reducing myocardial contractility) effects. goodrx.comresearchgate.net The primary mechanism of adverse reactions is an additive pharmacodynamic effect, where the combined negative influence on the sinoatrial (SA) and atrioventricular (AV) nodes, as well as on myocardial contractility, is greater than the effect of either agent alone. researchgate.netpediatriconcall.com

This synergistic depression of cardiac function can precipitate severe bradycardia, AV block, hypotension, and in some cases, profound cardiac failure. nih.govresearchgate.netmedicalnewstoday.com The use of verapamil is contraindicated in patients with severe left ventricular dysfunction, particularly if they are also receiving a beta-blocker. medicalnewstoday.comdrugs.com Studies have shown that even in patients with preserved ventricular function, the combination can lead to modest but significant cardiodepressant effects, which can be particularly pronounced with higher doses of beta-blockers. researchgate.net

A clinically significant interaction occurs between verapamil and cardiac glycosides like digoxin (B3395198). nih.govnih.gov The primary mechanism is the inhibition of P-glycoprotein (P-gp), an efflux transporter protein, by verapamil. nih.govnih.govuga.edu Digoxin is a substrate of P-gp, which is involved in its renal tubular elimination. nih.govnih.gov

By inhibiting P-gp, verapamil reduces the renal clearance of digoxin, leading to a substantial increase in its plasma concentration, potentially by as much as 60-90%. nih.govnih.gov This elevation in digoxin levels can lead to toxicity, which is particularly concerning given digoxin's narrow therapeutic window. goodrx.comnih.gov Symptoms of toxicity can include nausea, vision changes, and worsening arrhythmias. goodrx.com Research indicates that verapamil and digoxin can bind simultaneously to P-gp, resulting in non-competitive inhibition of digoxin transport. nih.gov

The combination of verapamil with other antiarrhythmic drugs can result in additive effects on cardiac conduction and contractility, requiring close supervision. pediatriconcall.com

Quinidine (B1679956) : In some patients, the co-administration of verapamil and quinidine can cause significant hypotension. medicalnewstoday.com Quinidine is also an inhibitor of the CYP2D6 enzyme, which can affect the metabolism of other drugs. ahajournals.org

Flecainide (B1672765) : Combining flecainide with verapamil can lead to additive effects on myocardial contractility and AV conduction. medicalnewstoday.comdrugs.com This may result in excessive slowing of the heart rate and other cardiac complications. goodrx.comdrugs.com

Disopyramide (B23233) : Concurrent use of disopyramide and verapamil should be avoided due to the potential for combined negative inotropic effects, which can impair left ventricular function. medicalnewstoday.comclevelandclinic.org It is advised not to administer disopyramide within 48 hours before or 24 hours after verapamil administration. medicalnewstoday.com

Table 1: Interactions of Verapamil with Antiarrhythmic Drugs

| Interacting Drug | Mechanism of Interaction | Potential Clinical Outcome | Reference |

|---|---|---|---|

| Quinidine | Potential for synergistic vasodilation or cardiodepression. | Severe hypotension. | medicalnewstoday.com |

| Flecainide | Additive negative effects on myocardial contractility and AV conduction. | Enhanced depression of cardiac function, potential for bradycardia and fainting. | medicalnewstoday.comdrugs.com |

| Disopyramide | Combined negative inotropic effects. | Impaired left ventricular function. | medicalnewstoday.com |

When verapamil is used concurrently with Angiotensin-Converting Enzyme (ACE) inhibitors, there is a potential for additive hypotensive effects. goodrx.comdrugs.com Both drug classes lower blood pressure through different mechanisms—verapamil via calcium channel blockade leading to vasodilation, and ACE inhibitors by blocking the renin-angiotensin system. goodrx.commedicalnewstoday.comdrugs.com While often used together safely, this combination can sometimes lead to an excessive drop in blood pressure. goodrx.comdrugs.com

Verapamil interacts significantly with certain statins, primarily through the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. singlecare.comdrugs.com Statins such as simvastatin (B1681759), lovastatin, and atorvastatin (B1662188) are substrates of CYP3A4. singlecare.comdrugs.comhellopharmacist.com

When verapamil is co-administered, it inhibits the metabolism of these statins, leading to increased plasma concentrations. goodrx.comdrugs.com Elevated statin levels are associated with an increased risk of myopathy and rhabdomyolysis, a serious condition involving muscle breakdown. goodrx.comdrugs.com For instance, co-administration can result in a more than two-fold increase in simvastatin exposure. hellopharmacist.com Therefore, when this combination is necessary, using lower doses of the affected statins is often recommended. goodrx.comhellopharmacist.com

Table 2: Summary of Verapamil Interactions with Cardiovascular Drugs

| Interacting Drug/Class | Mechanism of Interaction | Potential Clinical Outcome | Reference |

|---|---|---|---|

| Beta-Adrenergic Blocking Agents | Additive negative chronotropic and inotropic effects. | Severe bradycardia, AV block, hypotension, heart failure. | nih.govresearchgate.netpediatriconcall.com |

| Digoxin | Inhibition of P-glycoprotein (P-gp) mediated renal clearance of digoxin. | Increased digoxin plasma levels and risk of toxicity. | nih.govnih.gov |

| ACE Inhibitors | Additive hypotensive effects. | Excessive reduction in blood pressure. | goodrx.comdrugs.com |

| Statins (Simvastatin, Lovastatin, Atorvastatin) | Inhibition of CYP3A4-mediated statin metabolism. | Increased statin plasma levels, increased risk of myopathy and rhabdomyolysis. | singlecare.comdrugs.comhellopharmacist.com |

Interactions with Other Drug Classes

Verapamil's inhibitory effects on CYP3A4 and P-glycoprotein extend its interaction profile to numerous other drug classes.

CYP3A4 Inducers : Drugs that induce the CYP3A4 enzyme, such as the antibiotic rifampin and anticonvulsants like carbamazepine (B1668303) and phenytoin, can accelerate the metabolism of verapamil. singlecare.compediatriconcall.comwww.nhs.uk This leads to lower plasma concentrations of verapamil, potentially reducing its therapeutic efficacy. singlecare.com

Other CYP3A4 Inhibitors : Conversely, potent CYP3A4 inhibitors like certain macrolide antibiotics (e.g., erythromycin) and HIV protease inhibitors (e.g., ritonavir) can decrease verapamil's metabolism, leading to higher serum levels and an increased risk of adverse effects. www.nhs.ukwebmd.com

Lithium : Concurrent use of verapamil and lithium can lead to altered serum lithium levels, necessitating monitoring. goodrx.comclevelandclinic.org

Dabigatran : As a P-gp inhibitor, verapamil can increase the plasma concentration of dabigatran, an anticoagulant, thereby increasing the risk of bleeding. nih.govwww.nhs.uk

Immunosuppressants : Verapamil can increase the serum levels of immunosuppressive drugs like cyclosporine and tacrolimus, which are also metabolized by CYP3A4. pediatriconcall.comwww.nhs.uk

Table of Mentioned Compounds

Cytochrome P450 Inducers and Inhibitors

Verapamil's plasma concentration and therapeutic effects are significantly influenced by drugs that induce or inhibit CYP3A4. drugs.com

CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers accelerates the metabolism of verapamil, leading to substantially lower plasma concentrations and potentially reducing its efficacy. singlecare.comnih.gov A prime example is the interaction with the antibiotic rifampin, which can lead to a near-total reduction in the oral bioavailability of verapamil. nih.gov This necessitates careful monitoring and potential alternative therapeutic choices. singlecare.comsemanticscholar.org

CYP3A4 Inhibitors: Conversely, inhibitors of CYP3A4 can decrease the metabolism of verapamil, resulting in elevated plasma levels and an increased risk of dose-related adverse effects. drugs.comnih.gov Grapefruit juice is a well-known dietary inhibitor of CYP3A4 and can significantly increase verapamil concentrations. wellrx.comdrugs.com Other potent inhibitors, such as certain protease inhibitors (e.g., ritonavir) and macrolide antibiotics (e.g., erythromycin), can also cause clinically significant elevations in verapamil levels. drugs.com Verapamil itself is an inhibitor of CYP3A4, which can lead to increased plasma concentrations of other drugs that are substrates for this enzyme, such as certain statins (e.g., simvastatin, atorvastatin, lovastatin). drugs.comsinglecare.comnih.gov

A study on verapamil enantiomers and their metabolites confirmed that they inhibit CYP3A in a time- and concentration-dependent manner, with the S-norverapamil metabolite showing the highest inactivation potency. nih.gov This mechanism-based inhibition is a key factor in its drug-drug interaction profile. nih.gov

Table 1: Effects of CYP450 Modulators on Verapamil Hydrochloride

| Interacting Agent | Mechanism | Effect on Verapamil | Clinical Implication |

| CYP3A4 Inducers | |||

| Rifampin | Induces hepatic microsomal enzymes, accelerating verapamil metabolism. nih.govsemanticscholar.org | Markedly decreased plasma concentration and bioavailability. nih.govnih.govnih.gov | Reduced therapeutic effect. nih.govsemanticscholar.org |

| Carbamazepine, Phenytoin | Induce CYP3A4 enzymes. singlecare.com | Accelerated metabolism, leading to lower effectiveness. singlecare.com | Potential loss of therapeutic control. singlecare.com |

| CYP3A4 Inhibitors | |||

| Grapefruit Juice | Inhibits CYP3A4 metabolism. wellrx.comdrugs.com | Significantly increased plasma concentrations and bioavailability. wellrx.comdrugs.com | Increased risk of adverse effects. drugs.com |

| Ritonavir, Erythromycin | Inhibit CYP3A4 enzymes. drugs.com | Elevated plasma levels of verapamil. drugs.com | Increased potential for toxicity. drugs.com |

Neuromuscular Blocking Agents

Verapamil has been shown to potentiate the effects of neuromuscular blocking agents. drugs.com This interaction is thought to be due to verapamil's ability to inhibit the presynaptic influx of calcium, which is necessary for the release of acetylcholine (B1216132) at the neuromuscular junction. jcdr.net Studies have demonstrated that verapamil can decrease neuromuscular transmission and prolong the recovery from neuromuscular blockade induced by agents like vecuronium (B1682833). drugs.com In vitro research using rat phrenic nerve-hemidiaphragm preparations has shown that verapamil significantly enhances the neuromuscular block produced by vecuronium and atracurium. nih.gov Therefore, in patients undergoing surgery who are receiving long-term verapamil therapy, the dose of neuromuscular blockers may need to be adjusted and the patient monitored closely. jcdr.netnih.gov

Table 2: Interaction of this compound with Neuromuscular Blocking Agents

| Neuromuscular Blocking Agent | Observed Interaction with Verapamil | Proposed Mechanism |

| Vecuronium | Potentiation of neuromuscular blockade; prolonged recovery. drugs.com | Inhibition of presynaptic calcium influx, reducing acetylcholine release. jcdr.net |

| Atracurium | Significant increase in neuromuscular block. nih.gov | Interference with neuromuscular transmission. jcdr.netnih.gov |

| Pancuronium | No significant potentiation observed in some in-vitro studies. nih.gov | The interaction appears to be specific to certain agents. |

Lithium

The interaction between verapamil and lithium is complex and can be variable. drugs.com Reports have indicated that co-administration can lead to increases, decreases, or no change in serum lithium levels. drugs.com Despite this variability, there is a potential for enhanced neurotoxicity when these two agents are used concurrently, which may manifest as confusion, ataxia, and movement disorders. goodrx.comdrugs.com One proposed mechanism for a beneficial interaction in mania involves the additive effects of both drugs on inhibiting protein kinase C (PKC). nih.gov However, due to the risk of unpredictable changes in lithium levels and potential for toxicity, careful monitoring of patients is essential when this combination is used. drugs.comnih.gov

Ethanol (B145695) (Alcohol)

Verapamil can significantly inhibit the metabolism and elimination of ethanol. wellrx.comdrugs.com This interaction leads to higher and more prolonged blood alcohol concentrations, which can potentiate the intoxicating effects of alcohol, including increased drowsiness and confusion. drugs.comdrugs.commedicalnewstoday.com The exact mechanism may involve verapamil's inhibition of ethanol metabolism. drugs.com Patients taking verapamil should be advised to limit or avoid alcohol consumption due to this interaction. wellrx.comdrugs.com

Antituberculosis Drugs

This compound interacts significantly with several drugs used to treat tuberculosis.

Rifampin: As a potent inducer of CYP3A4, rifampin drastically reduces the oral bioavailability and plasma concentrations of verapamil, potentially rendering it ineffective. nih.govnih.govsemanticscholar.orggoodrx.com Studies have shown that this effect is primarily due to the induction of verapamil-metabolizing liver enzymes by rifampin. nih.gov

Isoniazid (B1672263): The interaction with isoniazid is less straightforward. Some research suggests that the metabolism of verapamil may be decreased when combined with isoniazid. drugbank.com Other studies have explored the combination of verapamil and isoniazid, noting a significant reduction in the minimum inhibitory concentration (MIC) of isoniazid against susceptible M. tuberculosis strains, suggesting a synergistic effect. nih.gov This potentiation is thought to be related to verapamil's activity as an efflux pump inhibitor in the bacteria. nih.gov

Bedaquiline (B32110) and Clofazimine (B1669197): Verapamil has been shown to have a synergistic effect with bedaquiline and clofazimine against Mycobacterium tuberculosis. nih.govresearchgate.net This potentiation is not due to increased intrabacterial drug accumulation but is linked to verapamil's ability to disrupt the bacterial membrane's function and energetics. nih.gov

Ethambutol (B1671381) and Fluoroquinolones: Verapamil has been shown to partially restore the potency of ethambutol and fluoroquinolones against drug-resistant M. tuberculosis isolates. nih.gov

Table 3: Interactions between this compound and Antituberculosis Drugs

| Antituberculosis Drug | Type of Interaction | Mechanism of Interaction |

| Rifampin | Pharmacokinetic (Antagonistic) | Potent induction of CYP3A4, leading to increased verapamil metabolism and significantly lower plasma levels. nih.govnih.gov |

| Isoniazid | Pharmacodynamic (Synergistic) & Pharmacokinetic | Inhibition of verapamil metabolism. drugbank.com Inhibition of bacterial efflux pumps, increasing isoniazid efficacy. nih.gov |

| Bedaquiline | Pharmacodynamic (Synergistic) | Disruption of M. tuberculosis membrane function and energetics. nih.gov |

| Clofazimine | Pharmacodynamic (Synergistic) | Disruption of M. tuberculosis membrane function and energetics. nih.gov |

| Ethambutol | Pharmacodynamic (Potentiation) | Partial restoration of potency against resistant strains. nih.gov |

| Fluoroquinolones | Pharmacodynamic (Potentiation) | Partial restoration of potency against resistant strains. nih.gov |

Chemotherapeutic Agents

Verapamil has been extensively studied as a chemosensitizer in cancer therapy due to its ability to inhibit P-glycoprotein (P-gp), a drug efflux pump that contributes to multidrug resistance (MDR) in cancer cells. spandidos-publications.comnih.gov By blocking P-gp, verapamil can increase the intracellular concentration and enhance the cytotoxicity of various chemotherapeutic agents. spandidos-publications.com

Research has shown that verapamil can enhance the sensitivity of gallbladder cancer cells to platinum-based drugs like cisplatin (B142131) and carboplatin. spandidos-publications.com The proposed mechanisms include the reduction of glutathione (B108866) levels and the downregulation of multidrug resistance-related protein 1 (MRP1). spandidos-publications.com Similarly, in pancreatic cancer models, verapamil has demonstrated the ability to enhance the effects of gemcitabine, particularly in chemotherapy-resistant cells. spandidos-publications.com However, clinical trials have yielded mixed results. A Southwest Oncology Group study investigating verapamil in combination with vincristine, doxorubicin, and dexamethasone (B1670325) (VAD) for refractory multiple myeloma found no significant beneficial effect from the addition of oral verapamil. nih.gov This highlights the need for more effective and less toxic chemosensitizers to overcome MDR in clinical practice. nih.gov

Pharmaceutical Interactions: Compatibility with Excipients (e.g., Citric Acid)

The compatibility of an active pharmaceutical ingredient (API) with excipients is critical for the stability and bioavailability of a drug formulation. Citric acid is a common excipient used to adjust pH and enhance the solubility of drugs. sdiarticle5.com

An in vitro study investigated the pharmaceutical interaction between this compound and citric acid. journaljamps.com Using methods such as Fourier-transform infrared (FT-IR) spectroscopy and high-performance liquid chromatography (HPLC), the study prepared solid dispersions of verapamil HCl and citric acid in various ratios. sdiarticle5.comjournaljamps.com The results revealed minimal interaction between the two components, indicating good stability and compatibility. journaljamps.comresearchgate.net This suggests that citric acid can be a suitable excipient in formulations of this compound, potentially aiding in enhancing its solubility and bioavailability without compromising the drug's structural integrity. journaljamps.comresearchgate.net Thermal analysis has also shown this compound to be compatible with other common excipients like microcrystalline cellulose (B213188), magnesium stearate, and polyvinylpyrrolidone. researchgate.net

Advanced Research and Novel Formulations

Sustained-Release and Controlled-Release Formulations